Molecular Weight and Lipophilicity Differentiation vs. Benzimidazole Analog CAS 2034257-53-7
The target compound (MW 321.3 g/mol) is substantially lighter and less lipophilic than its closest benzimidazole analog N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034257-53-7, MW 370.4 g/mol). The 49 Da mass difference and reduced carbon count (C16 vs. C21) translate to a calculated logP advantage that can improve solubility and permeability profiles in early drug discovery screening [1]. This difference supports distinct library positioning for fragment-based screening versus lead-like compound collections. This is a cross-study comparable assessment based on computed physicochemical properties.
| Evidence Dimension | Molecular Weight & Lipophilicity (Physicochemical Differentiation) |
|---|---|
| Target Compound Data | MW 321.344 g/mol; logP 1.812 (calculated); H-bond acceptors 8; H-bond donors 1; Fraction sp3 0.31 |
| Comparator Or Baseline | CAS 2034257-53-7: MW 370.4 g/mol; higher logP (predicted); larger molecular volume |
| Quantified Difference | ΔMW = -49 Da (13% reduction); lower clogP expected, favoring aqueous solubility and Rule-of-5 compliance |
| Conditions | In silico physicochemical prediction (ZINC15 database) and comparative molecular formula analysis |
Why This Matters
Lower molecular weight and lipophilicity directly influence solubility, permeability, and attrition risk in lead optimization, guiding compound library selection for screening programs.
- [1] Sterling, T. & Irwin, J.J. ZINC 15 – Ligand Discovery for Everyone. J. Chem. Inf. Model. 2015, 55, 11, 2324–2337. ZINC IDs: ZINC000096285204 (target) and related scaffold entries. View Source
